molecular formula C20H21N B13441106 Cyclobenzaprine-d6

Cyclobenzaprine-d6

Cat. No.: B13441106
M. Wt: 281.4 g/mol
InChI Key: JURKNVYFZMSNLP-WFGJKAKNSA-N
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Description

Cyclobenzaprine-d6 is a deuterated form of cyclobenzaprine, a skeletal muscle relaxant. It is primarily used as an internal standard in mass spectrometry for the quantification of cyclobenzaprine. Cyclobenzaprine itself is commonly prescribed to relieve muscle spasms associated with acute, painful musculoskeletal conditions .

Preparation Methods

The preparation of Cyclobenzaprine-d6 involves the incorporation of deuterium atoms into the cyclobenzaprine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the synthesis process. One common method involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium in the cyclobenzaprine structure . Industrial production methods typically involve large-scale synthesis using similar techniques, ensuring high purity and yield of the deuterated compound.

Chemical Reactions Analysis

Cyclobenzaprine-d6, like its non-deuterated counterpart, undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclobenzaprine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Cyclobenzaprine-d6, like cyclobenzaprine, acts as a centrally acting muscle relaxant. It works by blocking nerve impulses (or pain sensations) that are sent to the brain. Cyclobenzaprine is a 5-HT2 receptor antagonist and relieves muscle spasms through action on the central nervous system at the brain stem, rather than targeting the peripheral nervous system or muscles themselves . This action helps to reduce muscle hyperactivity and alleviate pain associated with muscle spasms.

Comparison with Similar Compounds

Cyclobenzaprine-d6 can be compared with other muscle relaxants such as tizanidine and baclofen:

    Tizanidine: Tizanidine is another muscle relaxant that works by blocking nerve impulses.

    Baclofen: Baclofen is used to relieve muscle spasms associated with multiple sclerosis and spinal cord injury.

This compound is unique in its use as an internal standard for mass spectrometry, providing accurate quantification of cyclobenzaprine in various research and clinical settings.

Biological Activity

Cyclobenzaprine-d6 is a deuterated form of cyclobenzaprine, a centrally acting skeletal muscle relaxant primarily used to relieve muscle spasms. Understanding its biological activity involves examining its pharmacodynamics, pharmacokinetics, and interactions within biological systems.

This compound retains the biological activity of cyclobenzaprine, primarily functioning by reducing tonic somatic motor activity through its action on the central nervous system (CNS). It influences both gamma (γ) and alpha (α) motor systems, particularly at the brainstem level, rather than directly affecting skeletal muscle or neuromuscular junctions. This mechanism is thought to involve:

  • Antagonism at serotonin receptors , specifically 5-HT2 receptors, which contributes to its antispasmodic effects .
  • Inhibition of descending serotonergic pathways in the spinal cord, leading to decreased activity of efferent alpha and gamma motor neurons .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key findings include:

  • Bioavailability : The oral bioavailability of cyclobenzaprine ranges from 33% to 55% .
  • Half-Life : The average elimination half-life is approximately 18 hours, with a range between 8 to 37 hours depending on individual patient factors such as age and hepatic function .
  • Protein Binding : Cyclobenzaprine is highly bound to plasma proteins (approximately 93%), which affects its distribution and elimination .
  • Metabolism : It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4 and CYP1A2), resulting in various metabolites including desmethylcyclobenzaprine .

Table 1: Pharmacokinetic Parameters of Cyclobenzaprine

ParameterValue
Bioavailability33% - 55%
Average Half-Life18 hours
Protein Binding~93%
Volume of Distribution~146 L
Primary Metabolizing EnzymesCYP3A4, CYP1A2

Case Studies and Research Findings

Several studies have investigated the pharmacological effects and safety profile of this compound. One notable study evaluated its bioequivalence with standard cyclobenzaprine formulations:

  • Study Design : A multicenter, open-label study compared pharmacokinetic parameters between this compound and non-deuterated cyclobenzaprine.
  • Results : The study found no significant differences in key pharmacokinetic parameters such as Area Under Curve (AUC) and maximum concentration (Cmax), supporting the conclusion that this compound can effectively serve as a research tool without altering the drug's inherent properties .

Drug Interactions

This compound may interact with other medications metabolized by similar pathways due to its metabolism via cytochrome P450 enzymes. Potential interactions include:

  • Inhibition or induction effects from co-administered drugs that affect CYP3A4 or CYP1A2.
  • Increased plasma concentrations in populations with altered metabolism, such as the elderly or those with hepatic impairment .

Properties

Molecular Formula

C20H21N

Molecular Weight

281.4 g/mol

IUPAC Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3/i1D3,2D3

InChI Key

JURKNVYFZMSNLP-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31

Origin of Product

United States

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